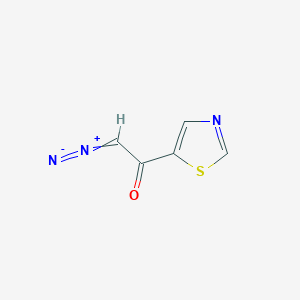
Ethanone, 2-diazo-1-(5-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-diazo-1-(5-thiazolyl)-: is a chemical compound characterized by the presence of a diazo group and a thiazole ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-diazo-1-(5-thiazolyl)- typically involves the reaction of a thiazole derivative with a diazo transfer reagent. One common method includes the reaction of 2-bromo-1-(5-thiazolyl)ethanone with a diazo transfer reagent under controlled conditions .
Industrial Production Methods: While specific industrial production methods for Ethanone, 2-diazo-1-(5-thiazolyl)- are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-diazo-1-(5-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethanone, 2-diazo-1-(5-thiazolyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-diazo-1-(5-thiazolyl)- involves its interaction with molecular targets through its diazo and thiazole functional groups. The diazo group can participate in cycloaddition reactions, while the thiazole ring can engage in various binding interactions with biological molecules. These interactions can modulate biochemical pathways and exert specific effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- Ethanone, 1-(4,5-dihydro-2-thiazolyl)-
- 2-Acetylthiazoline
- 2-Thiazoline, 2-acetyl
Comparison: The diazo group allows for unique chemical transformations and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C5H3N3OS |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
2-diazo-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H3N3OS/c6-8-1-4(9)5-2-7-3-10-5/h1-3H |
InChI Key |
MJLGYFHWKAMYEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


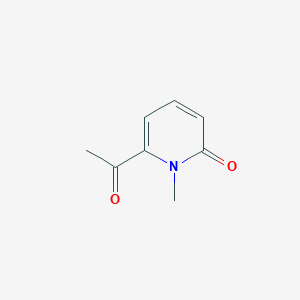
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
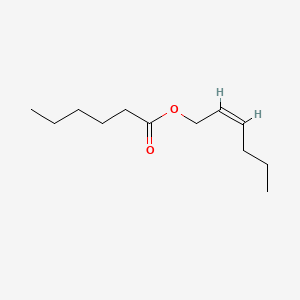

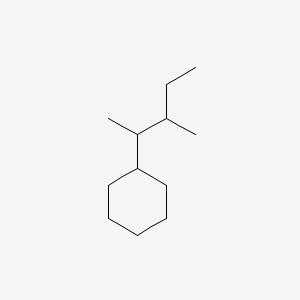

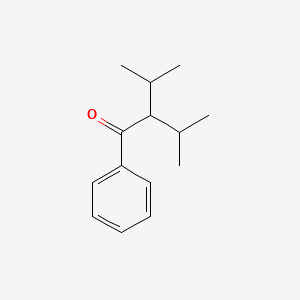
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
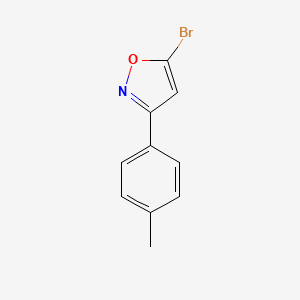
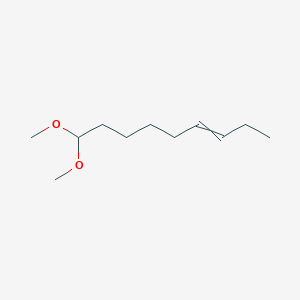
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)
